molecular formula C16H36ClP B1207267 Tetrabutylphosphonium chloride CAS No. 2304-30-5

Tetrabutylphosphonium chloride

Cat. No. B1207267
CAS RN: 2304-30-5
M. Wt: 294.9 g/mol
InChI Key: IBWGNZVCJVLSHB-UHFFFAOYSA-M
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Description

Synthesis Analysis

Tetrabutylphosphonium chloride can be synthesized through the reaction of tributylphosphine with an appropriate chloroalkane. This method has been used to prepare a series of alkyltributylphosphonium chlorides, demonstrating the variability of the alkyl chain length on the salt's properties (Adamová et al., 2012). Marcoux and Charette (2008) also describe a palladium-catalyzed synthesis for functionalized tetraarylphosphonium salts, highlighting the versatility of phosphonium salt formation techniques (Marcoux & Charette, 2008).

Molecular Structure Analysis

The molecular structure of phosphonium salts, including tetrabutylphosphonium chloride, has been elucidated through various techniques, such as X-ray crystallography. Uraguchi, Sakaki, and Ooi (2007) have detailed the three-dimensional structure of a chiral tetraaminophosphonium salt, providing insights into the spatial arrangement and interactions within these compounds (Uraguchi, Sakaki, & Ooi, 2007).

Chemical Reactions and Properties

Phosphonium salts participate in a variety of chemical reactions, acting as intermediates, catalysts, or reactants. Their chemical reactivity includes isotope exchange reactions, esterification through SN2 carboxylate alkylation, and involvement in Wittig reactions to produce aryl ketones, as demonstrated by Tseng, Kan, and Chu (2007) using trihexyl(tetradecyl)phosphonium chloride (Tseng, Kan, & Chu, 2007).

Physical Properties Analysis

The physical properties of tetrabutylphosphonium chloride, such as melting points, glass transitions, thermal stability, density, and viscosity, have been a subject of research, indicating the influence of the alkyl chain length on these properties (Adamová et al., 2012).

Chemical Properties Analysis

The chemical properties, such as solubility, reactivity towards various organic and inorganic reagents, and phase behavior, are crucial for the application of tetrabutylphosphonium chloride in different domains. Studies like those by Crawford and Ismail (2020) on thermodynamic and transport properties highlight the role of tetrabutylphosphonium chloride in forming stable mixtures with water and its potential applications (Crawford & Ismail, 2020).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Polymer Science .

Summary of the Application

TBPCl is used in the study of thermodynamic, structural, and transport properties of tetrabutylphosphonium hydroxide (TBPH) and TBPCl–water mixtures. This research is in response to experimental work showing the TBPH–water mixtures’ capability as a cellulose solvent .

Methods of Application

The properties of TBPCl–water mixtures have been investigated using all-atom molecular dynamics simulations .

Results or Outcomes

Multiple transitional states exist for the water—ionic liquid (IL) mixture between 70 and 100 mol% water, which corresponds to a significant increase in water hydrogen bonds. The maximum cellulose solubility of the TBPH–water solution at approximately 91.1 mol% water, appears correlated with the destruction of the TBP’s interlocking structure in the simulations .

Application in Biomass Conversion

Specific Scientific Field

This application is related to the field of Biomass Conversion .

Summary of the Application

TBPCl is used in the dissolution of cellulose, a crucial step in the conversion of biomass into an energy-dense fuel .

Methods of Application

All-atom molecular dynamics simulations are utilized to determine the properties and mechanisms of cellulose dissolution using the ionic liquid TBPCl–water mixture, from 63.1 to 100 mol % water .

Results or Outcomes

The chloride anions initiate the cellulose breakup, and water assists in delaying the cellulose strand reformation; the TBP cation then more permanently separates the cellulose strands from the bundle. The cellulose dissolution declines rapidly with increasing water concentration as hydrogen bond lifetimes of the chloride–cellulose hydroxyl hydrogens fall below the cellulose’s largest intra-strand hydrogen bonding lifetime .

Safety And Hazards

Tetrabutylphosphonium chloride can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Tetrabutylphosphonium chloride has been shown to be an effective cellulose solvent . The maximum cellulose solubility of the TBPH–water solution at approximately 91.1 mol% water, appears correlated with the destruction of the TBP’s interlocking structure in the simulations . This allows the formation of water veins and channeling structures throughout the system, increasing the probability of the IL’s interaction with the cellulose polymer . This could potentially open up new avenues for the use of this compound in the field of biomass processing .

properties

IUPAC Name

tetrabutylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWGNZVCJVLSHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3115-68-2 (Parent), 15853-37-9 (Parent)
Record name Tetrabutylphosphonium chloride
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DSSTOX Substance ID

DTXSID4044616
Record name Tetrabutylphosphonium chloride
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Molecular Weight

294.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonium, tetrabutyl-, chloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Tetrabutylphosphonium chloride

CAS RN

2304-30-5
Record name Tetrabutylphosphonium chloride
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Record name Tetrabutylphosphonium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, tetrabutyl-, chloride (1:1)
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Record name Tetrabutylphosphonium chloride
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Record name Tetrabutylphosphonium chloride
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Record name TETRABUTYLPHOSPHONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
634
Citations
H Sakamoto, K Sato, K Shiraiwa, S Takeya… - RSC …, 2011 - pubs.rsc.org
This paper reports an experimental study on the formation of the two new semi-clathrate hydrates with tetrabutylphosphonium chloride (TBPC) and tetrabutylammonium acrylate (TBAAc)…
Number of citations: 0 pubs.rsc.org
K Iino, Y Sakakibara, T Suginaka, R Ohmura - The Journal of Chemical …, 2014 - Elsevier
… of tetrabutylphosphonium chloride aqueous solution 0.36. The presence of tetrabutylphosphonium chloride … The gas separation performance in tetrabutylphosphonium chloride hydrate …
Number of citations: 0 www.sciencedirect.com
L Shi, D Liang - Journal of Molecular Liquids, 2018 - Elsevier
… The major objective of this study was to investigate formation kinetics of tetrabutylphosphonium chloride (TBPC) + CH 4 semiclathrate hydrate. Using isobaric kinetics measurement, the …
Number of citations: 0 www.sciencedirect.com
B Crawford, AE Ismail - Polymers, 2020 - mdpi.com
All-atom molecular dynamics simulations are utilized to determine the properties and mechanisms of cellulose dissolution using the ionic liquid tetrabutylphosphonium chloride (TBPCl)–…
Number of citations: 0 www.mdpi.com
S Hara, M Ishizu, S Watanabe, T Kaneko… - Polymer …, 2019 - pubs.rsc.org
… In this study, we report the use of tetrabutylphosphonium chloride (TBPC) as an ionic liquid to intercept interaction between polymethylmethacrylate (PMMA) and titania. The addition of …
Number of citations: 0 pubs.rsc.org
B Crawford, AE Ismail - Polymers, 2020 - mdpi.com
Thermodynamic, structural, and transport properties of tetrabutylphosphonium hydroxide (TBPH) and tetrabutylphosphonium chloride (TBPCl)–water mixtures have been investigated …
Number of citations: 0 www.mdpi.com
S Pace, SJ Ceballos, D Harrold, W Stannard… - Applied microbiology …, 2016 - Springer
The aims of this study were to identify thermophilic microbial communities that degrade green waste in the presence of the ionic liquids (IL) tetrabutylphosphonium chloride and …
Number of citations: 0 link.springer.com
Y Chauvin, B Gilbert, I Guibard - Journal of the Chemical Society …, 1990 - pubs.rsc.org
… molten salts based on aluminium trichloride or ethylaluminium dichloride and 1-methyl-3-butylimidazolium chloride, 1-butylpyridinium chloride or tetrabutylphosphonium chloride can be …
Number of citations: 0 pubs.rsc.org
B Crawford, AE Ismail - Polymers, 2020 - mdpi.com
The authors wish to make the following changes to the published paper as listed below [1]. In the original manuscript, the chloride anion force field was missing a citation in the ‘’…
Number of citations: 0 www.mdpi.com
AG Fogg, DT Burns, EH Yeowart - Microchimica Acta, 1970 - Springer
… Several onium reagents were found to be suitable but tetrabutylphosphonium chloride was selected because it readily precipitated perchlorate in the aqueous phase and this precipitate …
Number of citations: 0 link.springer.com

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